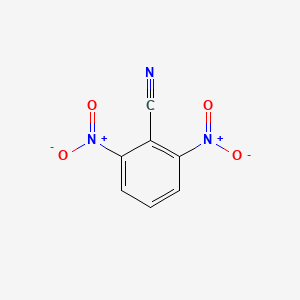

2,6-Dinitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188714 | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35213-00-4 | |

| Record name | Dinitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dinitrobenzonitrile (CAS Number: 35213-00-4), a nitroaromatic compound of interest in various chemical syntheses. This document outlines its chemical and physical properties, synthesis methodologies, and essential safety and handling protocols.

Chemical Identity and Properties

This compound is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group.[1] This substitution pattern, with strong electron-withdrawing groups, significantly influences its chemical reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35213-00-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃N₃O₄ | [1][2][3][4][5] |

| Molecular Weight | 193.12 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][5] |

| Appearance | Light yellow to cream or brown crystalline solid/powder | [1][5] |

| Melting Point | 145-151 °C | [1][2][5] |

| Boiling Point | 391.4°C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

| InChI Key | ZYDGHQSJZAFMLU-UHFFFAOYSA-N | [1][2][5] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C#N)--INVALID-LINK--[O-] | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic pathways. The choice of method often depends on the available starting materials and desired purity.

Key Synthetic Routes:

-

Nitration of Benzonitrile Derivatives: Direct nitration of benzonitrile is challenging as it typically yields a mixture of isomers, with the meta-substituted product being predominant.[6] Therefore, the synthesis often starts with precursors that direct the nitration to the 2 and 6 positions.

-

Dehydration of 2,6-Dinitrobenzaldehyde Oxime: This method involves an acid-catalyzed elimination reaction to convert the oxime to the corresponding nitrile.[6] The mechanism likely involves the protonation of the oxime's hydroxyl group, followed by the loss of water to form the nitrile.[6]

General Experimental Protocol: Synthesis via Dehydration of an Oxime

The following is a generalized protocol for the synthesis of a nitrile from an oxime, which can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting material (2,6-dinitrobenzaldehyde oxime) is dissolved in an appropriate solvent (e.g., acetic anhydride).

-

Reagent Addition: A dehydrating agent, such as a strong acid catalyst, is added to the solution. The mixture is then heated to reflux for a specified period to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration and washed with water to remove any remaining acid.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.[7]

-

Characterization: The identity and purity of the synthesized compound are confirmed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods.[1][5]

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. While specific spectral data is not detailed here, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the compound and confirm its purity.[1]

Safety and Handling

Proper safety precautions are crucial when handling this compound due to its potential hazards.

Table 2: Hazard and Safety Information for this compound

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. | [8] |

| Handling | Use only under a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling. | [8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [8] |

| In case of Exposure | Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. | [8] |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy this compound | 35213-00-4 [smolecule.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound|CAS 35213-00-4|≥98% Purity [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2,6-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dinitrobenzonitrile, a significant compound in organic synthesis and research. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Chemical and Physical Properties

This compound is a dinitro-substituted aromatic nitrile. Its chemical structure, characterized by the presence of two nitro groups ortho to a nitrile group on a benzene ring, renders it a highly electron-deficient and reactive molecule. A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35213-00-4 | [1][2] |

| Molecular Formula | C₇H₃N₃O₄ | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| Appearance | Cream to yellow to brown crystals or powder | [3] |

| Melting Point | 145-147 °C | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Information not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source(s) |

| Infrared (IR) Spectrum | Data available on the NIST WebBook. Characteristic peaks would include those for C≡N (nitrile) stretching, C-NO₂ (nitro group) stretching, and aromatic C-H and C=C stretching. | [4] |

| Mass Spectrum (Electron Ionization) | Data available on the NIST WebBook. Fragmentation patterns would be influenced by the nitro and nitrile functional groups. | [4] |

| ¹H NMR Spectrum | No experimental data found. Predicted shifts would show signals in the aromatic region, influenced by the strong electron-withdrawing effects of the nitro and nitrile groups. | |

| ¹³C NMR Spectrum | No experimental data found. Predicted shifts would show distinct signals for the aromatic carbons, with the carbon attached to the nitrile group and those bearing the nitro groups being significantly deshielded. |

Synthesis and Reactivity

The synthesis of this compound can be challenging due to the directing effects of the nitrile group in electrophilic aromatic substitution. Direct nitration of benzonitrile primarily yields the meta-substituted product. A more effective and commonly cited method involves the dehydration of 2,6-dinitrobenzaldehyde oxime.

Experimental Protocols

Synthesis of this compound from 2,6-Dinitrobenzaldehyde

Step 1: Synthesis of 2,6-Dinitrobenzaldehyde Oxime (General Procedure)

-

Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine salt.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2,6-dinitrobenzaldehyde oxime, is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Dehydration of 2,6-Dinitrobenzaldehyde Oxime to this compound (General Procedure)

-

Suspend or dissolve the 2,6-dinitrobenzaldehyde oxime in a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, phosphorus pentoxide, or Burgess reagent.

-

The reaction is often heated to drive the dehydration process. The reaction temperature and time will depend on the chosen dehydrating agent.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the this compound is isolated. The workup procedure will vary depending on the dehydrating agent used. For example, if acetic anhydride is used, the excess reagent can be quenched by the careful addition of water, and the product can be extracted with an organic solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography.

Reactivity

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups. The nitrile group itself can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to an amine.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by this compound are not well-documented in the available literature. However, the broader class of nitroaromatic compounds is known to exert biological effects, often through mechanisms involving oxidative stress and DNA damage.[5][6] The bioreduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can damage cellular components and activate stress-response signaling pathways.[7][8]

General Cellular Response to Nitroaromatic Compound-Induced Stress

The diagram below illustrates a generalized signaling pathway that can be activated in response to the cellular stress induced by nitroaromatic compounds. This is a representative model and not specific to this compound.

Caption: Generalized signaling pathways activated by nitroaromatic compound-induced cellular stress.

This pathway illustrates that nitroaromatic compounds can lead to the generation of ROS and cause DNA damage.[6] These insults trigger cellular stress responses, including the activation of MAPK and Nrf2 pathways to counteract oxidative stress, and the DNA Damage Response (DDR) pathway to arrest the cell cycle for repair or initiate apoptosis if the damage is too severe.[9][10][11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Table 3: Hazard Information for this compound

| Hazard | Description |

| GHS Pictograms | Skull and crossbones, Exclamation mark, Environment |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a chemical with significant potential in synthetic chemistry due to its reactive nature. This guide provides a foundational understanding of its chemical and physical properties, synthetic considerations, and potential biological implications based on the broader class of nitroaromatic compounds. Researchers should exercise caution and adhere to strict safety protocols when working with this compound. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and specific biological activities.

References

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,6-dinitrobenzonitrile, a bioactive small molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical identity, physicochemical properties, spectroscopic characteristics, and synthesis. It is intended to serve as a foundational resource for professionals engaged in research and development that may involve this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with two nitro groups at positions 2 and 6, and a nitrile group at position 1.[1][2] The strong electron-withdrawing nature of these substituents significantly influences the electronic properties and reactivity of the aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 35213-00-4 | [3][4] |

| Molecular Formula | C₇H₃N₃O₄ | [1][3] |

| Molecular Weight | 193.12 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C#N)--INVALID-LINK--[O-] | [2] |

| InChI Key | ZYDGHQSJZAFMLU-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Cream to yellow to brown crystals or crystalline powder | [2] |

| Melting Point | 145.0 - 151.0 °C | [2] |

| Assay (HPLC) | ≥98.0% | [2] |

Molecular Geometry

As of the date of this document, an experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, precise, experimentally determined bond lengths and angles are not available.

Theoretical Geometry Optimization

In the absence of experimental data, the standard approach for elucidating the three-dimensional structure of a molecule like this compound is through computational chemistry.[5] Quantum mechanical methods, particularly Density Functional Theory (DFT), are routinely used to perform geometry optimization.[6]

Experimental Protocol: Computational Geometry Optimization (General Protocol)

-

Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection: Choose a suitable level of theory. A common and effective choice for molecules of this type is the B3LYP functional.[6]

-

Basis Set Selection: Employ a robust basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), to accurately describe the electronic distribution.

-

Input Structure: Generate an initial 3D structure of this compound. This can be done using the software's molecular builder.

-

Calculation Type: Specify a "Geometry Optimization" calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[5]

-

Frequency Analysis: Following a successful optimization, perform a "Frequency" calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

This computational approach would provide a reliable theoretical model of the molecule's geometry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not widely reported in the reviewed literature. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and standard NMR data for related compounds.[8] The symmetry of the molecule (a plane of symmetry passing through the C1-C4 axis) simplifies the expected spectrum.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Predicted Shift (ppm) | Multiplicity | Protons | Notes |

| ~ 8.5 - 8.7 | Doublet | H-3, H-5 | The two protons ortho to the nitro groups and meta to the nitrile group are chemically equivalent. They would appear as a doublet, coupled to H-4. |

| ~ 8.0 - 8.2 | Triplet | H-4 | The proton para to the nitrile group would appear as a triplet, coupled to H-3 and H-5. |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Shift (ppm) | Carbon Atom | Notes |

| ~ 150 | C-2, C-6 | Carbons bearing the nitro groups. Expected to be significantly downfield. |

| ~ 135 | C-4 | Aromatic CH carbon. |

| ~ 130 | C-3, C-5 | Aromatic CH carbons. |

| ~ 115 | C≡N | Nitrile carbon. |

| ~ 110 | C-1 | Carbon bearing the nitrile group. |

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[7] The key functional groups in the molecule give rise to characteristic absorption bands.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference(s) |

| 3100 - 3000 | C-H stretch | Aromatic | [9][10] |

| 2260 - 2210 | C≡N stretch | Nitrile | [9][11] |

| 1600 - 1585 & 1500 - 1400 | C-C stretch (in-ring) | Aromatic | [9][10] |

| 1550 - 1475 | N-O asymmetric stretch | Nitro | [9] |

| 1360 - 1290 | N-O symmetric stretch | Nitro | [9] |

| 900 - 675 | C-H "oop" bend | Aromatic | [9][10] |

Mass Spectrometry (MS)

An electron ionization mass spectrum is available for this compound via the NIST Chemistry WebBook.[7] The fragmentation pattern is influenced by the stability of the aromatic ring and the nature of the substituents.

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes | Reference(s) |

| 193 | [M]⁺• | Molecular ion. Expected to be observed due to the aromatic nature. | [12] |

| 163 | [M - NO]⁺ | Loss of a nitric oxide radical. | [13][14] |

| 147 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatics. | [13][14] |

| 117 | [M - 2NO₂]⁺ | Loss of both nitro groups. | [13][14] |

| 101 | [C₆H₃CN]⁺ | Benzene ring with nitrile group, after loss of nitro groups. | [12] |

| 75 | [C₅H₃N]⁺ | Fragmentation of the benzonitrile core. | [12] |

Synthesis of this compound

A common and effective route for the synthesis of this compound involves the dehydration of 2,6-dinitrobenzaldehyde oxime. This two-step process begins with the synthesis of the precursor aldehyde.

Synthesis of 2,6-Dinitrobenzaldehyde

Experimental Protocol: Synthesis of 2,6-Dinitrobenzaldehyde (General)

This protocol is based on the oxidation of 2,6-dinitrotoluene.[15]

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2,6-dinitrotoluene in a suitable organic solvent (e.g., dioxane).

-

Reagent Addition: Add an oxidizing agent system. A patented method involves reacting with difructose anhydride (DFA) to form an intermediate olefin, followed by oxidation with oxygen in the presence of a catalyst (e.g., activated carbon).[15]

-

Reaction Conditions: Heat the reaction mixture (e.g., to 100 °C) for several hours to facilitate the initial reaction. Subsequently, cool the mixture and introduce oxygen gas at room temperature for the oxidation step.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 2,6-dinitrobenzaldehyde as a yellow solid.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (General)

This protocol involves the formation of an oxime from 2,6-dinitrobenzaldehyde, followed by dehydration.

-

Oxime Formation: Dissolve 2,6-dinitrobenzaldehyde in a solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl and liberate free hydroxylamine. Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC). The product, 2,6-dinitrobenzaldehyde oxime, will often precipitate and can be collected by filtration.

-

Dehydration to Nitrile: Suspend the dried 2,6-dinitrobenzaldehyde oxime in a dehydrating agent such as acetic anhydride. Heat the mixture gently under reflux. The reaction converts the oxime functional group into a nitrile.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid is collected by filtration, washed thoroughly with water, and then dried. The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Caption: Synthesis workflow for this compound.

Biological Activity Context

This compound is classified as a bioactive small molecule.[1] While specific studies detailing its mechanism of action or its interaction with biological signaling pathways are not prevalent in the current literature, the broader class of nitroaromatic compounds is well-known for a wide spectrum of biological activities.[16][17]

Nitro compounds often exert their biological effects through redox cycling. The electron-withdrawing nitro group can be enzymatically reduced within cells to form nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This reduction process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mechanism is a key factor in the antimicrobial, antiparasitic, and potential anticancer activities observed for many nitroaromatic compounds.[17]

The specific biological profile of this compound remains an area for further investigation. Its structural features suggest it may be a candidate for screening in various assays, particularly in oncology and microbiology, to elucidate its potential therapeutic applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. L12624.03 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. This compound [webbook.nist.gov]

- 8. ckgas.com [ckgas.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 2,6-dinitrobenzonitrile. Due to the electronic properties of the benzonitrile starting material, direct nitration is an inefficient and low-yielding approach. This document will first briefly discuss the challenges of direct nitration and then provide detailed experimental protocols for more viable and efficient alternative synthetic routes.

The Challenge of Direct Nitration of Benzonitrile

The direct synthesis of this compound from benzonitrile via electrophilic aromatic substitution is not a practical method. The cyano (-CN) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Furthermore, it is a meta-director, meaning that incoming electrophiles will preferentially add to the 3- and 5-positions of the benzene ring.

Nitration of benzonitrile primarily yields 3-nitrobenzonitrile. The introduction of a second nitro group is even more difficult due to the further deactivation of the ring by the first nitro group. Forcing reaction conditions, such as high temperatures and potent nitrating agents, are more likely to result in the hydrolysis of the nitrile group to a carboxylic acid or the formation of undesired isomers and byproducts rather than the desired this compound.

Recommended Synthetic Routes

More effective and higher-yielding syntheses of this compound involve starting with a precursor that either already contains the desired 2,6-dinitro substitution pattern or can be readily converted to it. The following sections detail three proven synthetic pathways.

Route 1: From 2,6-Dinitrotoluene

This route involves the oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde, followed by conversion to the nitrile.

Experimental Protocol

Step 1: Synthesis of 2,6-Dinitrobenzaldehyde from 2,6-Dinitrotoluene

This procedure is adapted from a method for the preparation of 2,6-dinitrobenzaldehyde.

-

In a suitable reaction vessel, dissolve 2,6-dinitrotoluene (1 equivalent) in an organic solvent such as dioxane.

-

Add difructose anhydride (DFA) in a molar ratio of 1:6 (2,6-dinitrotoluene:DFA).

-

Heat the mixture to 100°C and maintain for 8 hours.

-

After the reaction is complete, concentrate the solution to dryness.

-

Redissolve the resulting viscous fluid in a solvent like dichloromethane.

-

Add activated carbon (approximately 0.05 times the weight of the starting 2,6-dinitrotoluene).

-

Bubble oxygen through the solution at room temperature for 7-8 hours.

-

Filter the reaction mixture and concentrate the filtrate to dryness.

-

Recrystallize the solid product from ethanol to yield 2,6-dinitrobenzaldehyde.[1]

Step 2: Conversion of 2,6-Dinitrobenzaldehyde to this compound

This step involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

-

Dissolve 2,6-dinitrobenzaldehyde (1 equivalent) in a mixture of formic acid and water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and collect the precipitated 2,6-dinitrobenzaldehyde oxime by filtration.

-

Wash the oxime with water and dry.

-

In a separate vessel, place the dry 2,6-dinitrobenzaldehyde oxime and add a dehydrating agent such as acetic anhydride or phosphorus pentoxide.

-

Heat the mixture gently to initiate the reaction, which is often exothermic.

-

After the reaction subsides, heat to reflux for an additional 1-2 hours.

-

Pour the cooled reaction mixture onto ice water and collect the solid this compound by filtration.

-

Wash the product with water, then a dilute sodium bicarbonate solution, and finally with water again.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield (2,6-dinitrobenzaldehyde) | 65.3% | [1] |

| Yield (nitrile from oxime) | Typically >80% | General chemical knowledge |

Route 2: From 2,6-Dinitroaniline via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol

Step 1: Synthesis of 2,6-Dinitroaniline

This procedure is adapted from Organic Syntheses.[2]

-

In a 1-L round-bottomed flask fitted with a mechanical stirrer, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (25% free SO₃).

-

Heat the mixture on a steam bath for 2 hours, then cool to room temperature.

-

In four portions, add 170 g of potassium nitrate, maintaining the temperature between 40-60°C with an ice bath.

-

Heat the mixture to 110-115°C and hold for 20 hours.

-

Pour the hot reaction mixture onto 2 kg of cracked ice.

-

Filter the resulting yellow precipitate and press as dry as possible.

-

Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 mL of boiling water.

-

Place the recrystallized salt in a solution of 400 mL of concentrated ammonium hydroxide and 400 mL of water.

-

Boil the solution under reflux for 1 hour.

-

Cool the mixture to 5-10°C for 12 hours and collect the crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate.

-

Add the damp salt to a solution of 200 mL of concentrated sulfuric acid and 200 mL of water and boil under reflux for 6 hours.

-

Pour the hot acid solution onto 1 kg of cracked ice and filter the impure 2,6-dinitroaniline.

-

Recrystallize the product from hot 95% ethanol to obtain pure 2,6-dinitroaniline.[2]

Step 2: Sandmeyer Reaction of 2,6-Dinitroaniline

This is a general procedure for the Sandmeyer cyanation.

-

Prepare a solution of cuprous cyanide by dissolving copper(I) cyanide in a solution of sodium or potassium cyanide in water.

-

In a separate flask, dissolve 2,6-dinitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the aniline solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.

-

Slowly add the cold diazonium salt solution to the prepared cuprous cyanide solution, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the this compound with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic extract with water, dilute sodium hydroxide solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol or another suitable solvent.

Quantitative Data

| Parameter | Value | Reference |

| Yield (2,6-dinitroaniline) | 30-36% | [2] |

| Yield (Sandmeyer cyanation) | Typically 60-80% | General chemical knowledge |

Route 3: From 1-Chloro-2,6-dinitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to a leaving group (like a halogen) makes the aromatic ring highly susceptible to nucleophilic attack.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2,6-dinitrobenzene

This procedure is from Organic Syntheses.[3]

-

In a 1-L three-necked flask, add 160 mL of concentrated sulfuric acid and then 15.2 g of solid sodium nitrite over 10-15 minutes with stirring.

-

Heat the mixture to 70°C until the sodium nitrite dissolves, then cool to 25-30°C.

-

Slowly add a solution of 36.6 g of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid, keeping the temperature below 40°C.

-

Stir at 40°C for 30 minutes.

-

In a 2-L beaker, prepare a solution of 44 g of cuprous chloride in 400 mL of concentrated hydrochloric acid and cool it in an ice bath.

-

Add the diazonium salt solution to the cuprous chloride solution in portions, controlling the effervescence.

-

Heat the mixture on a steam bath to 80°C until gas evolution ceases (about 20 minutes).

-

Add an equal volume of water and cool in an ice bath.

-

Collect the crystalline 1-chloro-2,6-dinitrobenzene by suction filtration, wash with water, and dry.[3]

Step 2: Nucleophilic Aromatic Substitution with Cyanide

-

In a round-bottomed flask, dissolve 1-chloro-2,6-dinitrobenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide or potassium cyanide (1.1-1.2 equivalents). The use of a phase-transfer catalyst like a quaternary ammonium salt can be beneficial.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.

-

Collect the solid this compound by filtration.

-

Wash the product thoroughly with water to remove any residual cyanide salts.

-

Recrystallize the crude product from a suitable solvent such as ethanol.

Quantitative Data

| Parameter | Value | Reference |

| Yield (1-chloro-2,6-dinitrobenzene) | 71-74% | [3] |

| Yield (SNAr with cyanide) | Typically high, >80% | General chemical knowledge |

| Melting Point (1-chloro-2,6-dinitrobenzene) | 86-88°C | [3] |

Product Characterization: this compound

| Property | Value |

| Molecular Formula | C₇H₃N₃O₄ |

| Molecular Weight | 193.12 g/mol |

| Appearance | Yellowish solid |

| Melting Point | 145-147 °C |

| ¹H NMR (CDCl₃, δ) | Aromatic protons typically appear in the range of 8.0-8.5 ppm |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons attached to nitro groups are deshielded, the nitrile carbon appears around 115-120 ppm |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretches) |

Visualizing the Synthetic Pathways

Reaction Scheme: Direct Nitration of Benzonitrile (Inefficient Route)

Caption: Inefficient direct nitration of benzonitrile.

Experimental Workflow: Synthesis from 2,6-Dinitrotoluene

References

Technical Guide: Solubility of 2,6-Dinitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dinitrobenzonitrile, a key chemical intermediate in various synthetic processes. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, presents available data for structurally analogous compounds to provide a predictive framework, and details the necessary analytical methodologies for accurate quantification. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound, enabling informed solvent selection and process optimization.

Introduction

This compound (C₇H₃N₃O₄, CAS No: 35213-00-4) is a crystalline solid with a melting point in the range of 145-151°C. Its molecular structure, featuring a benzene ring substituted with two nitro groups and a nitrile group, governs its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification by crystallization to formulation development in the pharmaceutical and agrochemical industries. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₃N₃O₄ |

| Molecular Weight | 193.12 g/mol |

| CAS Number | 35213-00-4 |

| Appearance | Cream to yellow to brown crystals or powder |

| Melting Point | 145-151 °C |

Solubility Profile

Qualitative Solubility

While specific quantitative data is scarce, qualitative assessments indicate that this compound is soluble in polar organic solvents such as methanol and acetonitrile. Its solubility in non-polar solvents is expected to be limited due to the presence of the polar nitro and nitrile functional groups.

Solubility of Structurally Similar Compounds

To provide a predictive context for the solubility of this compound, the following tables summarize the experimentally determined solubility of other dinitrated benzene derivatives in various organic solvents. These compounds share key structural features with this compound and their solubility behavior can offer valuable insights for solvent screening.

Table 1: Solubility of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures [1]

| Temperature (K) | Methanol (Mole Fraction) | Ethanol (Mole Fraction) | Acetone (Mole Fraction) | Acetonitrile (Mole Fraction) | n-Propanol (Mole Fraction) | Toluene (Mole Fraction) | Isopropanol (Mole Fraction) | Ethyl Acetate (Mole Fraction) | 1-Butanol (Mole Fraction) |

| 278.15 | - | - | - | - | - | - | - | - | - |

| 283.15 | - | - | - | - | - | - | - | - | - |

| 288.15 | - | - | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - | - | - |

| 298.15 | 0.00394 | 0.00495 | 0.01562 | 0.00943 | 0.00412 | 0.00143 | 0.00387 | 0.01234 | 0.00587 |

| 303.15 | 0.00487 | 0.00612 | 0.01897 | 0.01156 | 0.00508 | 0.00187 | 0.00478 | 0.01512 | 0.00721 |

| 308.15 | 0.00598 | 0.00754 | 0.02298 | 0.01408 | 0.00623 | 0.00241 | 0.00589 | 0.01845 | 0.00883 |

| 313.15 | 0.00732 | 0.00926 | 0.02778 | 0.01708 | 0.00761 | 0.00308 | 0.00724 | 0.02241 | 0.01078 |

| 318.15 | 0.00891 | 0.01134 | 0.03351 | 0.02065 | 0.00926 | 0.00391 | 0.00889 | 0.02711 | 0.01311 |

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [2]

| Temperature (K) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) | Ethyl Acetate (mol/L) | Dichloromethane (mol/L) | Toluene (mol/L) |

| 273.15 | 0.6847 | 0.1032 | 0.2307 | 0.1638 | 0.0340 | 0.0016 |

| 283.15 | 0.8985 | 0.1688 | 0.3606 | 0.2788 | 0.0640 | 0.0032 |

| 293.15 | 1.1810 | 0.2548 | 0.5408 | 0.4500 | 0.1160 | 0.0060 |

| 303.15 | 1.5225 | 0.4675 | 0.8985 | 0.6881 | 0.2000 | 0.0112 |

| 313.15 | 1.9560 | 0.6881 | 1.3340 | 1.0320 | 0.3360 | 0.0204 |

| 323.15 | 2.4540 | 1.0320 | 1.9560 | 1.5225 | 0.5480 | 0.0360 |

Note: The solubility order for 2,4-dinitroaniline is acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[1] For 3,5-dinitrobenzoic acid, the order is methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method , often referred to as the shake-flask method .[1][3]

Isothermal Saturation (Shake-Flask) Method

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Sealed vials or flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[3]

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.

-

The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of this compound.

Analytical Quantification

The concentration of this compound in the saturated solution can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method suitable for this purpose.

4.2.1. High-Performance Liquid Chromatography (HPLC) Method

Objective: To accurately quantify the concentration of this compound in the prepared saturated solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column is a common choice for separating aromatic nitro compounds.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided data on analogous compounds offers a valuable starting point for solvent selection. The detailed experimental protocols for the isothermal saturation method coupled with HPLC analysis equip researchers with a robust framework for generating reliable and accurate solubility data. The generation of such data is crucial for the efficient design and optimization of processes involving this compound in research and industrial settings.

References

Technical Guide: Physicochemical Properties of 2,6-Dinitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting point and related physicochemical characteristics of 2,6-Dinitrobenzonitrile.

Executive Summary

This compound is a nitroaromatic compound of interest in chemical synthesis and research. A critical parameter for its identification, purity assessment, and handling is its melting point. This document provides a comprehensive overview of the reported melting point values for this compound, details a standard experimental protocol for its determination, and presents key physicochemical data.

Physicochemical Data

The melting point of this compound has been reported within a consistent range across various suppliers and databases. As a crystalline solid, its appearance can vary from cream to yellow or brown[1]. The purity of the sample, often determined by HPLC, can influence the observed melting range, with purer samples exhibiting a narrower range.

| Property | Value | Source(s) |

| Melting Point | 145.0-151.0 °C | Thermo Scientific Chemicals[1] |

| 145-147 °C | ChemSynthesis[2] | |

| 147-149 °C | Neobits Inc[3] | |

| Molecular Formula | C₇H₃N₃O₄ | [1][4][5] |

| Molecular Weight | 193.12 g/mol | [4][5] |

| CAS Number | 35213-00-4 | [1][4][5][6] |

| Appearance | Crystals or powder, cream to yellow to brown | [1] |

| Purity | ≥97% | [1][5] |

Experimental Protocol: Melting Point Determination

The following is a generalized but detailed methodology for determining the melting point of a solid crystalline compound like this compound using the capillary method. This method is standard in organic chemistry for its accuracy and requirement of minimal sample quantity[7].

Objective: To accurately determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

-

Watch glass or porous plate

Procedure:

-

Sample Preparation: Place a small quantity of dry this compound onto a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer[7].

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Invert the tube and gently tap it on a hard surface to cause the powder to fall to the sealed end. Repeat until the packed sample is 2-3 mm high[8].

-

Apparatus Setup:

-

For a Mel-Temp style apparatus: Insert the loaded capillary tube into the sample holder. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

For a Thiele tube: Secure the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb[7]. Clamp the thermometer so that the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) in the Thiele tube.

-

-

Heating and Determination:

-

Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (approx. 145 °C).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow rate is crucial for an accurate reading, ensuring thermal equilibrium between the sample, thermometer, and heating medium.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.0 °C.

-

-

Post-Measurement: Turn off the heating apparatus. Allow it to cool before removing the capillary tube for proper disposal. It is standard practice to perform at least two measurements to ensure consistency.

Logical Workflow and Visualization

To provide context for the compound, a potential synthetic pathway is visualized below. One reported method for synthesizing this compound involves the dehydration of 2,6-dinitrobenzaldehyde oxime, a reaction often catalyzed by acid[9]. This process represents an elimination reaction.

References

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. neobits.com [neobits.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 35213-00-4 [chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound|CAS 35213-00-4|≥98% Purity [benchchem.com]

Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2,6-Dinitrobenzonitrile (CAS Number: 35213-00-4), a nitroaromatic compound with applications in organic synthesis and potential use in the development of energetic materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource of its known characteristics.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₃N₃O₄ and a molecular weight of 193.12 g/mol .[1][2][3][4] It presents as a light yellow crystalline solid with a melting point in the range of 145 to 147 °C.[2] The structure consists of a benzene ring substituted with two nitro (-NO₂) groups at the 2 and 6 positions and a nitrile (-C≡N) group at the 1 position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35213-00-4 | [2][3] |

| Molecular Formula | C₇H₃N₃O₄ | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1][3][4] |

| Melting Point | 145-147 °C | [2] |

| Appearance | Light yellow crystalline solid | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in publicly accessible databases. While the National Institute of Standards and Technology (NIST) Chemistry WebBook lists entries for IR and mass spectra, the data is not directly provided. However, based on the known functional groups and the principles of spectroscopy, expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The three aromatic protons would likely appear as a multiplet or as a triplet and a doublet, with chemical shifts significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the nitrile group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the benzene ring and the nitrile carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and nitrile substituents. The carbon atom attached to the nitrile group (C1) and the carbons bearing the nitro groups (C2 and C6) would be expected at lower field, while the other aromatic carbons (C3, C4, C5) would be at a relatively higher field. The nitrile carbon would appear as a characteristic signal in the range of 110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp absorption |

| C-NO₂ (Nitro) | 1550 - 1500 and 1360 - 1290 | Strong absorptions corresponding to asymmetric and symmetric stretching |

| C=C (Aromatic) | 1600 - 1450 | Multiple medium to weak bands |

| C-H (Aromatic) | 3100 - 3000 | Weak to medium stretching vibrations |

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (193.12). Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and the nitrile group (CN).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds would be applicable.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra would involve dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.

Mass Spectrometry Protocol

Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the compound would be introduced into the ion source, typically after separation by gas chromatography (GC), and bombarded with a beam of electrons. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the available physicochemical information for this compound and provides an expected profile for its spectroscopic characterization. While direct experimental data is sparse in the public domain, the provided information, based on established chemical principles, serves as a valuable resource for researchers working with this compound. Further studies documenting the complete experimental spectroscopic data are encouraged to enhance the scientific record.

References

An In-depth Technical Guide to 2,6-Dinitrobenzonitrile: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dinitrobenzonitrile, a key chemical intermediate. The document details its discovery and historical context, focusing on the development of its synthetic routes. Three primary methods of synthesis are discussed in-depth: the Sandmeyer reaction of 2,6-dinitroaniline, the dehydration of 2,6-dinitrobenzaldehyde oxime, and the direct nitration of benzonitrile. Detailed experimental protocols for key synthetic steps are provided, alongside a thorough characterization of the compound's physicochemical and spectroscopic properties. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a dinitrated aromatic nitrile that serves as a valuable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the nitrile group, which can undergo various transformations, and the nitro groups, which activate the aromatic ring for nucleophilic substitution and can also be reduced to form amino groups. This unique combination of functional groups makes it a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to be a comprehensive resource for researchers, providing detailed information on its synthesis and properties.

History and Discovery

While the specific first synthesis of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of reactions involving aromatic compounds in the late 19th century. The key transformation enabling the efficient synthesis of aryl nitriles from anilines, the Sandmeyer reaction, was discovered by Swiss chemist Traugott Sandmeyer in 1884. This reaction, which proceeds via a diazonium salt intermediate, provided a reliable method for introducing a cyano group onto an aromatic ring, paving the way for the synthesis of a wide array of benzonitrile derivatives, including the dinitrated isomers. Early publications referencing the synthesis of this compound appear in the mid-20th century, such as in the Journal of the American Chemical Society and later in the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.[1]

Physicochemical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35213-00-4 | [1] |

| Molecular Formula | C₇H₃N₃O₄ | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| Melting Point | 145-147 °C | [1] |

| Appearance | Cream to yellow to brown crystals or powder | |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common and practical methods are detailed below.

Synthesis via Sandmeyer Reaction of 2,6-Dinitroaniline

This is a widely used and reliable method for the preparation of this compound. The overall process involves two main stages: the diazotization of 2,6-dinitroaniline to form the corresponding diazonium salt, followed by the introduction of the cyano group using a copper(I) cyanide catalyst.

Caption: Synthesis of this compound via Sandmeyer Reaction.

This protocol is adapted from the synthesis of the analogous 1-chloro-2,6-dinitrobenzene.

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL of concentrated sulfuric acid.

-

With stirring, add 15.2 g (0.22 mol) of solid sodium nitrite in portions over 10-15 minutes.

-

Heat the mixture to 70 °C with stirring until all the sodium nitrite dissolves.

-

Cool the solution to 25-30 °C in an ice bath.

-

Slowly add a solution of 36.6 g (0.2 mol) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid, maintaining the temperature below 40 °C.

-

After the addition is complete, stir the solution at 40 °C for 30 minutes to ensure complete formation of the diazonium salt solution.

-

In a separate beaker, prepare a solution of copper(I) cyanide.

-

Cool the diazonium salt solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the evolution of nitrogen ceases.

-

The product can then be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis from 2,6-Dinitrobenzaldehyde

Another synthetic approach involves the conversion of 2,6-dinitrobenzaldehyde to this compound via an oxime intermediate. This method consists of two sequential steps: the formation of the aldoxime and its subsequent dehydration.

Caption: Synthesis from 2,6-Dinitrobenzaldehyde.

-

Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution of the aldehyde.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The oxime product can be isolated by precipitation upon addition of water and collected by filtration.

-

Treat the 2,6-dinitrobenzaldehyde oxime with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

The reaction is typically heated to drive the elimination of water.

-

After the reaction is complete, the mixture is worked up by pouring it into water or ice to precipitate the nitrile product.

-

The crude this compound is then collected by filtration and purified by recrystallization.

Direct Nitration of Benzonitrile

While direct nitration of benzonitrile is a straightforward approach to introduce nitro groups, it is generally not a preferred method for the synthesis of this compound due to the formation of a mixture of isomers. The nitrile group is a meta-directing deactivator, leading predominantly to the 3-nitro and subsequently 3,5-dinitro isomers. The formation of the 2,6-dinitro isomer is a minor pathway.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below. The NIST WebBook indicates the availability of IR and mass spectra for this compound.[2]

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region: A triplet and a doublet corresponding to the three protons on the aromatic ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and cyano groups. |

| ¹³C NMR | Aromatic region: Signals for the six unique carbon atoms of the benzene ring. The carbon attached to the cyano group and the carbons bearing the nitro groups would be significantly deshielded. The signal for the nitrile carbon would appear in the characteristic region for nitriles (around 115-125 ppm). |

| IR Spectroscopy | - C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.- NO₂ asymmetric stretch: A strong band around 1530 cm⁻¹.- NO₂ symmetric stretch: A strong band around 1350 cm⁻¹.- C-H aromatic stretch: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 193.- Fragmentation pattern may show loss of NO₂ (m/z = 147) and subsequent loss of another NO₂ (m/z = 101). Loss of HCN from the molecular ion or fragments may also be observed. |

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The presence of the two nitro groups makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups at the ortho positions relative to the nitrile. Furthermore, the nitro groups can be selectively or fully reduced to amino groups, opening up pathways to synthesize substituted anilines and benzimidazoles, which are important scaffolds in medicinal chemistry. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of this compound. The synthetic routes, particularly the Sandmeyer reaction, offer reliable methods for its preparation in a laboratory setting. The presented physicochemical and spectroscopic data provide a basis for its identification and use in further research. As a versatile chemical intermediate, this compound holds potential for the development of novel compounds in various fields, including pharmaceuticals and materials science.

References

2,6-Dinitrobenzonitrile: A Technical Guide to its Role as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dinitrobenzonitrile is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group.[1][2] While direct research applications of this compound are limited, its significance lies in its role as a versatile chemical intermediate in the synthesis of a variety of more complex organic compounds. The presence of two strong electron-withdrawing nitro groups and a reactive nitrile functionality makes it a valuable precursor for creating derivatives with potential applications in agrochemicals and pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its utility in organic synthesis, including experimental considerations and potential applications of its derivatives.

Chemical Properties and Synthesis

This compound (C₇H₃N₃O₄) is a light yellow crystalline solid with a molecular weight of 193.12 g/mol and a melting point in the range of 145-147 °C.[1][3] Its structure, featuring a benzonitrile core with two ortho-positioned nitro groups, renders the aromatic ring highly electron-deficient. This electronic nature is key to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Several synthetic routes to this compound have been described:

-

Cyanation of 1-Chloro-2,6-dinitrobenzene: This is an effective method involving the nucleophilic aromatic substitution of the chlorine atom with a cyanide group. The strong electron-withdrawing effect of the two nitro groups facilitates this reaction.[4]

-

Nitration of Benzonitrile: Direct nitration of benzonitrile can yield this compound. However, this method can produce a mixture of isomers, and achieving high regioselectivity for the 2,6-disubstituted product can be challenging.[4]

-

Dehydration of 2,6-Dinitrobenzaldehyde Oxime: This route involves an acid-catalyzed elimination reaction to convert the oxime to the corresponding nitrile.[4]

A generalized workflow for the synthesis of this compound via cyanation of a halogenated precursor is depicted below.

Synthesis of this compound via Cyanation.

Applications in Organic Synthesis

The primary utility of this compound is as a building block for more complex molecules. The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitrile group can undergo various transformations.

Nucleophilic Aromatic Substitution

The nitro groups strongly activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. One of the nitro groups can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is fundamental to its application as a chemical intermediate.

A general representation of the nucleophilic aromatic substitution reaction pathway is shown below.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitrobenzonitrile is a nitroaromatic compound of interest in various fields, including chemical synthesis and environmental monitoring. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for structurally similar nitroaromatic compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are HPLC-UV and GC-MS. HPLC-UV offers a robust and cost-effective method for routine analysis, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

Data Presentation: Quantitative Performance (Exemplary)

The following table summarizes typical performance parameters for the analysis of nitroaromatic compounds using the described methods. These values should be considered exemplary and require experimental validation for this compound.

| Parameter | HPLC-UV | GC-MS |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | 0.05 - 0.5 µg/L |

| Linearity (R²) | > 0.995 | > 0.998 |

| Recovery | 85 - 110% | 90 - 115% |

| Precision (%RSD) | < 10% | < 15% |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix.

Workflow for Sample Preparation

Caption: General workflow for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for the extraction and concentration of this compound from water samples.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the water sample (e.g., 100-500 mL, adjusted to pH 6-7) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained this compound with 5 mL of acetonitrile into a collection vial.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase (for HPLC) or an appropriate solvent (for GC).

Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples

This protocol is designed for the extraction of this compound from soil or sediment samples.

-

Sample Preparation: Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.

-

Extraction: Add 20 mL of acetonitrile to the tube.

-

Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Collection: Carefully decant the supernatant into a clean collection tube.

-

Repeat Extraction: Repeat the extraction (steps 2-5) with another 20 mL of acetonitrile and combine the supernatants.

-

Concentration and Cleanup: The combined extract can be concentrated and, if necessary, cleaned up using SPE (as described in Protocol 1, starting from the sample loading step with the diluted extract).

Analytical Instrumentation Protocols

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for dinitrotoluenes and other nitroaromatics.[1][2][3]

Workflow for HPLC-UV Analysis

Caption: Schematic of the HPLC-UV analytical workflow.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards of this compound.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the analysis of this compound, adapted from EPA methods and literature for related compounds.[4]

Workflow for GC-MS Analysis

Caption: Flow diagram of the GC-MS analysis process.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp to 200 °C at 15 °C/min.

-

Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

-